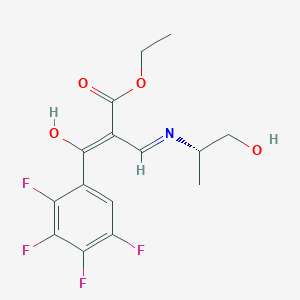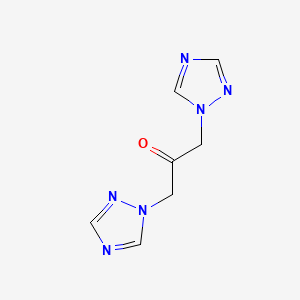
Levofloxacin Tetrafluoro Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levofloxacin Tetrafluoro Impurity 1 is a chemical compound related to Levofloxacin, a broad-spectrum antibiotic used to treat various bacterial infections. This impurity is often studied to understand the purity and stability of Levofloxacin formulations. It is characterized by the presence of four fluorine atoms in its molecular structure, which can influence its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Levofloxacin Tetrafluoro Impurity 1 involves several steps, including substitution and reduction reactions. One method includes carrying out a substitution reaction on a precursor compound with sodium methyl mercaptide in a solvent at a specific temperature. This is followed by a reduction reaction using hydrogen and a catalyst in another solvent at a different temperature to obtain the desired impurity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods aim to minimize byproducts and simplify purification processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-purity this compound suitable for use as a reference standard in pharmaceutical research .
Analyse Des Réactions Chimiques
Types of Reactions
Levofloxacin Tetrafluoro Impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methyl mercaptide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of a precursor compound can yield this compound with high purity, which can then be used for further studies and applications .
Applications De Recherche Scientifique
Levofloxacin Tetrafluoro Impurity 1 has several scientific research applications, including:
Chemistry: It is used as a reference standard to study the purity and stability of Levofloxacin formulations.
Biology: Researchers use this impurity to understand the biological activity and interactions of Levofloxacin and its related compounds.
Medicine: It helps in the development and quality control of pharmaceutical formulations containing Levofloxacin.
Industry: The compound is used in the pharmaceutical industry to ensure the quality and efficacy of Levofloxacin products
Mécanisme D'action
The mechanism of action of Levofloxacin Tetrafluoro Impurity 1 is related to its parent compound, Levofloxacin. Levofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial cell death . The presence of four fluorine atoms in the impurity may influence its binding affinity and interactions with these enzymes, although specific studies on this impurity’s mechanism are limited.
Comparaison Avec Des Composés Similaires
Levofloxacin Tetrafluoro Impurity 1 can be compared with other impurities and related compounds of Levofloxacin, such as:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
Levofloxacin Impurity C: Levofloxacin N-Oxide.
Levofloxacin Impurity F: (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid.
These impurities differ in their chemical structures and the presence of different functional groups, which can influence their chemical behavior and interactions. This compound is unique due to the presence of four fluorine atoms, which can significantly impact its chemical properties and interactions compared to other impurities.
Propriétés
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODLUWUEYCDHT-DXMQSZSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)






